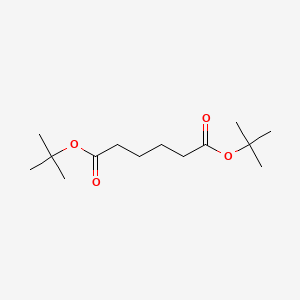

Di-tert-butyl adipate

Overview

Description

Di-tert-butyl adipate, also known as Dibutyl adipate (DBA), is a mixture of a diester of butyl alcohol and adipic acid . It is a plasticizer and a skin conditioning agent in cosmetics . It is soluble in water and organic solvents and does not absorb radiation in the ultraviolet region .

Synthesis Analysis

The synthesis of Di-tert-butyl adipate can be catalyzed by Novozym 435, an immobilized Candida antarctica lipase B . The reaction involves the esterification of adipic acid with four different isomers of butanol (n-butanol, sec-butanol, iso-butanol, and tert-butanol) . The maximum production of Di-tert-butyl adipate was observed within the first 30 minutes of the reaction .Molecular Structure Analysis

The molecular structure of Di-tert-butyl adipate is represented by the formula C14H26O4 . Its molecular weight is 258.3538 . The IUPAC Standard InChI is InChI=1S/C14H26O4/c1-3-5-11-17-13(15)9-7-8-10-14(16)18-12-6-4-2/h3-12H2,1-2H3 .Scientific Research Applications

Plasticizers in Polymer Industry

Di-tert-butyl adipate serves as a plasticizer in the polymer industry. Plasticizers enhance the flexibility, durability, and processability of polymers. Specifically:

- Polyvinyl Chloride (PVC): DBA can be mixed with PVC to create soft gel-type electro-active materials. These materials find applications in soft robotic actuators and adaptive lenses .

Biomedical Applications

DBA’s properties make it suitable for biomedical research and applications:

- Polyurethane Gels: DBA acts as a plasticizer for polyurethane gels. Researchers explore its potential use in biomedical applications, such as drug delivery systems or tissue engineering .

- Adipate Esters: These esters are used in pharmaceutical ingredients, perfumes, and lubricants. DBA contributes to their production .

Alternative Plasticizers

DBA is part of a broader class of dialkyl adipates and succinates that serve as alternative plasticizers. These compounds offer advantages over traditional plasticizers:

- Low-Cost Synthesis: Researchers have developed efficient methods for synthesizing dialkyl adipates using low-cost Brønsted acidic ionic liquids (ILs) .

Industrial Catalysis

DBA is relevant in the context of industrial homogeneous catalysis:

- Carbonylation Reactions: Carbonylation reactions, including olefin reactions with carbon monoxide (CO), play a crucial role in industrial processes. DBA is a product of such reactions and has applications in various fields .

Esterification Studies

Researchers have explored DBA in esterification reactions:

Safety and Hazards

Mechanism of Action

Target of Action

For instance, it has been associated with the prolongation of heart rate–corrected QT (QT C) interval

Mode of Action

For example, it has been shown to undergo oxidation and reactions with Lewis acids . These reactions can lead to the formation of new compounds, which may interact with biological targets in different ways.

Biochemical Pathways

It has been suggested that the compound may be involved in the degradation of aromatic compounds . This process, known as the β-ketoadipate pathway, involves the conversion of hazardous aromatic pollutants into non-toxic metabolites

Pharmacokinetics

It is known that the compound is present in the environment, including in airborne fine particles , suggesting that it can be absorbed and distributed in the body. More research is needed to fully understand the ADME properties of DTBA and their impact on its bioavailability.

Result of Action

It has been associated with the prolongation of the qt c interval , suggesting that it may have effects on the cardiovascular system

Action Environment

The action of DTBA can be influenced by various environmental factors. For example, its degradation may be affected by the presence of other chemicals, such as Lewis acids . Additionally, its effects on the QT C interval have been associated with exposure to airborne fine particles , suggesting that air quality may influence its action

properties

IUPAC Name |

ditert-butyl hexanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O4/c1-13(2,3)17-11(15)9-7-8-10-12(16)18-14(4,5)6/h7-10H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVAYRBPFFOQMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-tert-butyl adipate | |

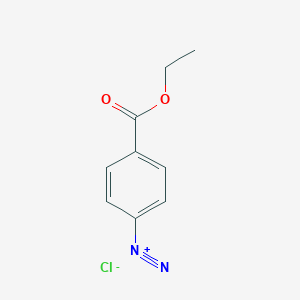

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Sec-butyl)phenoxy]aniline](/img/structure/B3114513.png)

![2-[(4-Methoxy-1,1-dioxothiolan-3-yl)amino]acetic acid](/img/structure/B3114521.png)

![tert-butyl (3S)-3-[(trifluoroacetyl)amino]pyrrolidine-1-carboxylate](/img/structure/B3114581.png)